methyl N-[5-(benzylsulfonyl)-3-chloro-4-isothiazolyl]carbamate
Overview
Description
Methyl [5-(benzylsulfonyl)-3-chloroisothiazol-4-yl]carbamate is a complex organic compound that features a unique combination of functional groups, including a benzylsulfonyl group, a chloroisothiazole ring, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[5-(benzylsulfonyl)-3-chloro-4-isothiazolyl]carbamate typically involves multiple steps, starting with the preparation of the core isothiazole ring. This can be achieved through cyclization reactions involving appropriate precursors. The benzylsulfonyl group is introduced via sulfonation reactions, while the chloro substituent is added through halogenation. The final step involves the formation of the carbamate group, which can be accomplished using carbamoylation reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [5-(benzylsulfonyl)-3-chloroisothiazol-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chloroisothiazole ring can be reduced under specific conditions to yield different isothiazole derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfonyl group would yield sulfone derivatives, while nucleophilic substitution of the chloro group could produce a variety of substituted isothiazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in areas where its functional groups are known to be active.
Industry: The compound may find use in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which methyl N-[5-(benzylsulfonyl)-3-chloro-4-isothiazolyl]carbamate exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The benzylsulfonyl group could play a role in binding to target proteins, while the chloroisothiazole ring might be involved in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
Methyl [5-(benzylsulfonyl)-3-bromoisothiazol-4-yl]carbamate: Similar structure but with a bromine substituent instead of chlorine.
Methyl [5-(benzylsulfonyl)-3-fluoroisothiazol-4-yl]carbamate: Similar structure but with a fluorine substituent instead of chlorine.
Methyl [5-(benzylsulfonyl)-3-iodoisothiazol-4-yl]carbamate: Similar structure but with an iodine substituent instead of chlorine.
Uniqueness
Methyl [5-(benzylsulfonyl)-3-chloroisothiazol-4-yl]carbamate is unique due to the specific combination of functional groups it possesses. The presence of the chloroisothiazole ring, in particular, may confer distinct reactivity and interaction profiles compared to its bromine, fluorine, or iodine analogs.
Properties
IUPAC Name |
methyl N-(5-benzylsulfonyl-3-chloro-1,2-thiazol-4-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4S2/c1-19-12(16)14-9-10(13)15-20-11(9)21(17,18)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVXGYZUSBUIRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(SN=C1Cl)S(=O)(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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